![molecular formula C13H15NO3S B179760 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one CAS No. 122080-99-3](/img/structure/B179760.png)

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

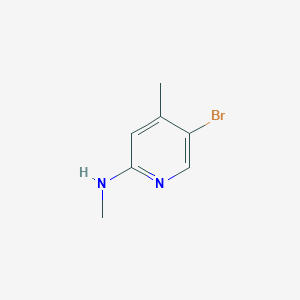

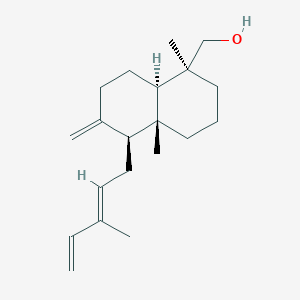

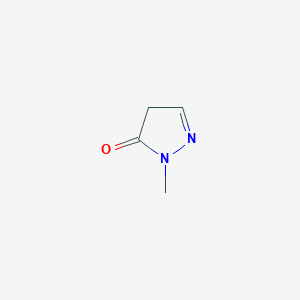

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is a chemical compound with the linear formula C13H15NO3S . It has a molecular weight of 265.33 . The IUPAC name for this compound is 3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.2.0]heptan-6-one .

Synthesis Analysis

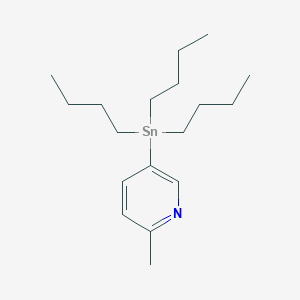

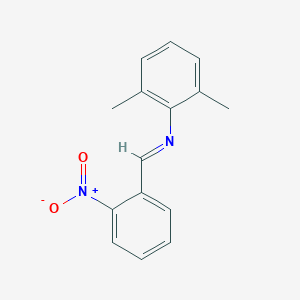

The synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved through a two-step process involving the reduction of spirocyclic oxetanyl nitriles . Another method utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization . An efficient approach to synthesize various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks based on [3+2] cycloaddition of cyclobut-1-eneraboxylic acid ester and in situ generated azomethine ylide was also developed .Molecular Structure Analysis

The InChI code for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is 1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3 .Chemical Reactions Analysis

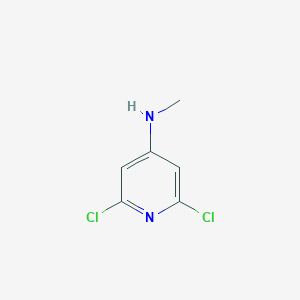

The core of 3-azabicyclo[3.2.0]heptanes has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Aplicaciones Científicas De Investigación

Bridged Bicyclic Morpholines as Medicinal Building Blocks

Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane and 6-oxa-3-azabicyclo[3.1.1]heptane, are pivotal in medicinal chemistry research. These compounds are significant due to their achiral nature and similar lipophilicity to morpholine. Their synthesis involves inexpensive starting materials and straightforward chemistry, making them accessible for further medicinal applications (Walker et al., 2012); (Wishka et al., 2011).

Construction of Carbocyclic Nucleosides

The thermal reaction of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one with tosyl azide facilitates the stereoselective introduction of aziridine moieties, leading to the facile construction of 6-azabicycln[3.1.0]hexane. This process is crucial for developing 2',3'-epimino-carbocyclic nucleosides, highlighting the compound's role in nucleoside synthesis (Ishikura et al., 2003).

Applications in Drug Discovery

Substituted 3-azabicyclo[3.2.0]heptanes are considered advanced building blocks in drug discovery. A rapid two-step synthesis using common chemicals like benzaldehyde, allylamine, and cinnamic acid, showcases their potential in pharmaceutical research, especially through [2+2]-photochemical cyclization (Denisenko et al., 2017).

Synthesis of Azabicycloheptanes as Pharmacophores

A novel multicomponent cascade reaction has been developed to synthesize strained 3-azabicyclo[3.2.0]heptane derivatives. These derivatives are important pharmacophores, indicating their significance in the development of new pharmaceuticals (Kriis et al., 2010).

Mecanismo De Acción

While the specific mechanism of action for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is not mentioned in the search results, it’s worth noting that the 3-azabicyclo[3.2.0]heptanes have been used as a core in the structure of the antihistamine drug Rupatidine .

It is stable in acetonitrile, dimethyl sulfoxide, and chloroform even under prolonged heating .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXWWLRSSOSHIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619553 |

Source

|

| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one | |

CAS RN |

122080-99-3 |

Source

|

| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.